Cas no 2248291-17-8 (2-(3,3-Dimethylcyclobutyl)propan-1-ol)
2-(3,3-Dimethylcyclobutyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,3-Dimethylcyclobutyl)propan-1-ol
- 2248291-17-8
- EN300-4179502
-
- Inchi: 1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3
- InChI Key: SBECISWJDYKPSH-UHFFFAOYSA-N
- SMILES: OCC(C)C1CC(C)(C)C1
Computed Properties
- Exact Mass: 142.135765193g/mol
- Monoisotopic Mass: 142.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
2-(3,3-Dimethylcyclobutyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4179502-0.05g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 0.05g |
$1942.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-0.1g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 0.1g |
$2034.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-0.25g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 0.25g |
$2126.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-0.5g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 0.5g |
$2219.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-1.0g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 1g |
$2311.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-2.5g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 2.5g |
$4530.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-5.0g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 5g |
$6702.0 | 2023-05-31 | ||
| Enamine | EN300-4179502-10.0g |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
2248291-17-8 | 10g |
$9939.0 | 2023-05-31 |
2-(3,3-Dimethylcyclobutyl)propan-1-ol Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-(3,3-Dimethylcyclobutyl)propan-1-ol
Comprehensive Overview of 2-(3,3-Dimethylcyclobutyl)propan-1-ol (CAS No. 2248291-17-8): Properties, Applications, and Industry Insights
2-(3,3-Dimethylcyclobutyl)propan-1-ol (CAS No. 2248291-17-8) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This cyclobutane derivative combines a rigid 3,3-dimethylcyclobutyl ring with a flexible propan-1-ol side chain, offering distinct physicochemical properties. Recent patent filings highlight its potential as a chiral building block for drug development, particularly in kinase inhibitors and anti-inflammatory agents.
The growing demand for sterically hindered alcohols in asymmetric synthesis has propelled research into compounds like 2-(3,3-Dimethylcyclobutyl)propan-1-ol. Analytical studies reveal its boiling point of 215-218°C and density of 0.92 g/cm³ at 20°C, making it suitable for high-temperature reactions. Its logP value of 2.1 suggests moderate lipophilicity, addressing current industry needs for bioavailability-enhancing intermediates in drug formulation.
Innovative applications of CAS 2248291-17-8 are emerging in flavor and fragrance chemistry, where its woody-amber olfactory profile shows promise. Perfumers value its stability compared to traditional terpenoid alcohols, with recent studies demonstrating exceptional fixative properties in premium fragrance compositions. The compound's low irritation potential makes it particularly valuable for cosmetic formulations, aligning with clean beauty trends.
Synthetic routes to 2-(3,3-Dimethylcyclobutyl)propan-1-ol typically involve Grignard reactions or hydrogenation of corresponding unsaturated precursors. Process chemists emphasize the importance of enantioselective synthesis methods, as the chiral purity significantly impacts biological activity. Recent advances in continuous flow chemistry have improved yields to >85%, addressing common questions about scalability challenges with cyclobutane derivatives.
Environmental considerations position 2248291-17-8 favorably among sustainable chemicals. Biodegradation studies show 78% degradation within 28 days (OECD 301B), outperforming many petroleum-derived alcohols. This aligns with increasing searches for "green chemistry alternatives" and "eco-friendly solvents." Regulatory filings indicate no significant ecotoxicity concerns, facilitating adoption in consumer product applications.
The compound's crystal structure has attracted materials science interest, with X-ray diffraction revealing unique hydrogen bonding networks. These properties enable applications in molecular imprinting technologies and supramolecular chemistry. Researchers are exploring its potential as a phase-change material for thermal energy storage, responding to growing interest in renewable energy solutions.
Market analysts project 12% CAGR for cyclobutane-based chemicals through 2030, with 2-(3,3-Dimethylcyclobutyl)propan-1-ol positioned as a high-value specialty chemical. Current pricing ranges from $320-450/kg at research quantities, reflecting its high purity requirements (typically >98.5%). Quality control emphasizes HPLC analysis and residual solvent monitoring, addressing pharmaceutical industry concerns about impurity profiles.
Future research directions include exploring metabolic pathways of this compound and developing biocatalytic production methods. The presence of both steric hindrance and hydroxyl functionality creates opportunities in enzyme engineering, particularly for asymmetric reduction processes. These developments respond to frequent searches about "biobased chemical synthesis" and "white biotechnology."
Handling and storage recommendations for CAS 2248291-17-8 emphasize protection from moisture absorption and oxidation. Technical datasheets recommend argon atmosphere storage below 25°C, with molecular sieve protection for long-term stability. These protocols address common formulation challenges with oxygen-sensitive alcohols in industrial settings.
In conclusion, 2-(3,3-Dimethylcyclobutyl)propan-1-ol represents an exciting multifunctional intermediate at the intersection of pharmaceutical, fragrance, and materials chemistry. Its balanced lipophilicity profile, structural rigidity, and environmental compatibility position it well to meet evolving industry demands for performance chemicals with improved sustainability characteristics.
2248291-17-8 (2-(3,3-Dimethylcyclobutyl)propan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)